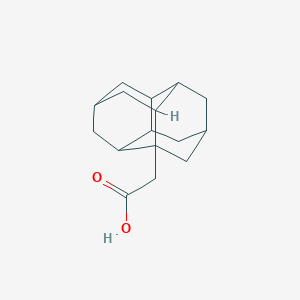![molecular formula C12H14N4O4S2 B14269693 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid CAS No. 137697-53-1](/img/structure/B14269693.png)
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is a complex organic compound with the molecular formula C12H14N4O4S2 and a molecular weight of 342.394 g/mol . This compound is known for its unique structure, which includes both carboxylic acid and carbamothioylamino groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid typically involves the reaction of glycine derivatives with isothiocyanatesThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carbamothioyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Glycine, N,N’-[1,3-phenylenebis(iminocarbonothioyl)]bis: A structurally similar compound with comparable properties.
Carboxymethylcarbamothioylamino derivatives: Other derivatives with variations in the substituent groups.
Uniqueness
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
137697-53-1 |
|---|---|
Molecular Formula |
C12H14N4O4S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[3-(carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid |
InChI |
InChI=1S/C12H14N4O4S2/c17-9(18)5-13-11(21)15-7-2-1-3-8(4-7)16-12(22)14-6-10(19)20/h1-4H,5-6H2,(H,17,18)(H,19,20)(H2,13,15,21)(H2,14,16,22) |
InChI Key |
IWNFBJWNUOKNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC(=O)O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


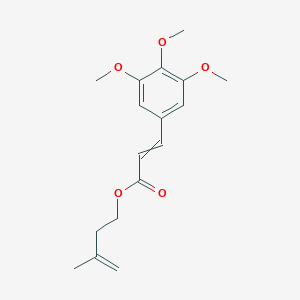
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

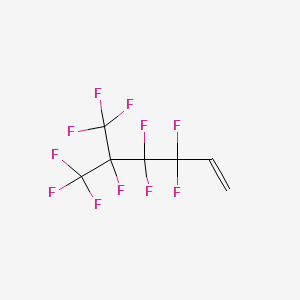
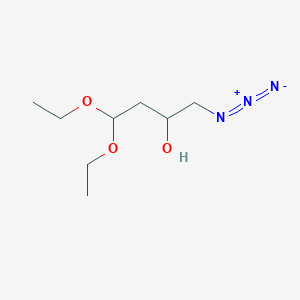
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
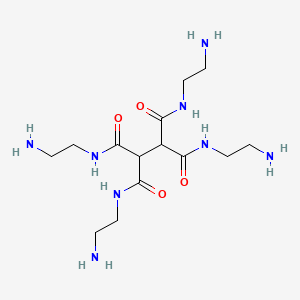
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
